5-(diethylamino)-2-nitrobenzoic acid chemical properties and structure
5-(diethylamino)-2-nitrobenzoic acid chemical properties and structure
This is an in-depth technical guide on 5-(diethylamino)-2-nitrobenzoic acid , a specialized intermediate with significant utility in the synthesis of functionalized chromophores and pharmaceutical scaffolds.
Physicochemical Profile, Synthetic Pathways, and Applications in Drug Discovery
Executive Summary
5-(Diethylamino)-2-nitrobenzoic acid is a push-pull aromatic system characterized by a strong electron-donating diethylamino group at the meta position relative to a carboxylic acid, and an electron-withdrawing nitro group at the ortho position (relative to the acid). This specific substitution pattern creates a highly polarized molecule with distinct solvatochromic properties and reactive handles for heterocycle construction. It serves as a critical building block for quinazolinone-based pharmaceuticals , fluorescent acridone dyes , and photo-labile protecting groups .
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identification[5]
-
IUPAC Name: 5-(Diethylamino)-2-nitrobenzoic acid
-
Molecular Formula:
-
Molecular Weight: 238.24 g/mol
-
Structural Class: Nitro-benzoic acid derivative; Tertiary aniline.
-
Related CAS: 13280-60-9 (Parent: 5-amino-2-nitrobenzoic acid).[1] Note: The N,N-diethyl derivative is often synthesized in situ or custom-ordered.
Electronic Structure (The "Push-Pull" System)
The molecule exhibits a strong Intramolecular Charge Transfer (ICT) state.
-
Donor: The diethylamino group (
) at position 5 pushes electron density into the ring via resonance (+M effect). -
Acceptor: The nitro group (
) at position 2 pulls electron density via induction (-I) and resonance (-M). -
Steric Strain: The carboxylic acid (
) at position 1 and the nitro group at position 2 create a sterically crowded environment, often forcing the nitro group slightly out of planarity, which can modulate the conjugation length and absorption maximum ( ).
Physicochemical Properties[1][2][3][6][7][8][9]
The following data summarizes the core physical parameters. While experimental values for this specific derivative can vary by crystal form, these are the calculated and chemically derived standards.
| Property | Value / Description | Mechanistic Insight |
| Appearance | Deep yellow to orange crystalline solid | Result of the low-energy |
| Melting Point | 185–190 °C (Estimated) | High lattice energy due to intermolecular H-bonding (dimerization of carboxylic acids) and dipole-dipole interactions. |
| pKa (COOH) | ~2.5 – 3.0 | The ortho-nitro group significantly increases acidity (lowers pKa) compared to benzoic acid (4.2) due to inductive stabilization of the carboxylate anion. |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc. | Lipophilic ethyl groups improve organic solubility compared to the parent amino acid. |
| UV-Vis Absorption | Strong solvatochromism; shifts bathochromically (red shift) in polar aprotic solvents. | |
| Fluorescence | Weak/Non-fluorescent (as nitro) | Nitro groups typically quench fluorescence via rapid intersystem crossing. Reduction to the amine restores fluorescence. |
Synthetic Pathways[1][7][10]
The synthesis of 5-(diethylamino)-2-nitrobenzoic acid is most reliably achieved via Nucleophilic Aromatic Substitution (
Route A: on 5-Halo-2-nitrobenzoic Acid (Preferred)
This protocol utilizes the activation provided by the ortho-nitro group to displace a halogen at the 5-position (para to the nitro).
-
Starting Material: 5-Chloro-2-nitrobenzoic acid (or 5-Fluoro analog).
-
Reagent: Diethylamine (Excess or with non-nucleophilic base).
-
Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer intermediate).
Detailed Protocol:
-
Dissolution: Dissolve 10 mmol of 5-chloro-2-nitrobenzoic acid in 15 mL of DMF.
-
Addition: Add 25 mmol of diethylamine dropwise at room temperature. (The excess amine acts as a base to neutralize the HCl generated).
-
Heating: Heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Pour the reaction mixture into 100 mL of ice-water. Acidify carefully to pH 3-4 with 1M HCl to precipitate the product (avoiding pH < 1 to prevent protonation of the amine).
-
Purification: Filter the orange precipitate, wash with cold water, and recrystallize from Ethanol/Water.
Route B: Nitration (Secondary)
Nitration of 3-(diethylamino)benzoic acid is possible but risky due to the susceptibility of the diethylamino group to oxidation by nitric acid. If attempted, it requires low temperatures (-10 °C) and protection of the amine (e.g., as a salt).
Visualization of Synthetic Logic
The following diagram illustrates the preferred
Figure 1: Synthetic workflow from the chloro-precursor to the target and its reduced derivative.[2]
Reactivity & Functionalization
Reduction to Anthranilic Acid Derivatives
The most critical reaction for drug discovery is the reduction of the nitro group to an amine, yielding 2-amino-5-(diethylamino)benzoic acid .
-
Reagents:
, , or . -
Significance: This restores fluorescence and provides an ortho-amino acid motif, essential for cyclization into heterocycles.
Cyclization to Quinazolinones
Reaction of the reduced form with formamide, urea, or isothiocyanates yields 6-(diethylamino)quinazolin-4(3H)-ones.
-
Mechanism: Condensation of the primary amine with the electrophile followed by dehydration of the amide/acid.
-
Application: Quinazolinones are privileged scaffolds in kinase inhibitors (e.g., EGFR inhibitors).
Esterification
The carboxylic acid can be esterified (e.g., with MeOH/H2SO4) to create lipophilic dyes or to protect the acid during amine manipulation.
Applications in Research & Industry
Fluorescent Probes
While the nitro compound is non-fluorescent, its reduced derivatives are highly fluorescent.
-
Acridones: Cyclization of 5-(diethylamino)-2-aminobenzoic acid yields acridone derivatives used as solvatochromic probes for membrane environments.
-
FRET Acceptors: The nitro compound itself can serve as a "dark" quencher in FRET pairs due to its strong absorption in the 400nm region, overlapping with blue-emitting fluorophores.
Pharmaceutical Intermediates[7]
-
Antibacterial Agents: Analogs of nitro-benzoic acids are explored for anti-tubercular activity.
-
Metabolic Probes: Used to synthesize derivatives that mimic PABA (para-aminobenzoic acid) to inhibit folate synthesis in bacteria.
Safety & Handling (SDS Summary)
Hazard Classification:
-
Skin/Eye Irritant: Causes serious eye irritation (Category 2A).
-
Acute Toxicity: Harmful if swallowed or inhaled (Nitro compounds can cause methemoglobinemia).
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle all powders in a chemical fume hood to prevent inhalation.
-
Storage: Store in a cool, dry place away from strong reducing agents (hydrides) and strong bases.
References
-
Nucleophilic Aromatic Substitution Mechanism
-
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 5-halo-2-nitrobenzoic acids with amines." Chemical Reviews.
-
-
Synthesis of Nitrobenzoic Acid Derivatives
-
Organic Syntheses, Coll.[3] Vol. 1, p. 374 (1941); Vol. 2, p. 48 (1942). (General protocols for nitration and substitution).
-
-
Fluorescence of Aminobenzoic Acids
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Discusses quenching by nitro groups and fluorescence of anthranilic acids).
-
-
Quinazolinone Synthesis
-
Khan, I., et al. (2015).[4] "Quinazolinone derivatives as potent anti-inflammatory agents." Bioorganic & Medicinal Chemistry.
-
Sources
- 1. 5-Amino-2-nitrobenzoic acid | C7H6N2O4 | CID 83298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
